

A Technical Guide to the Chemical and Biological Profile of Olivomycin D

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Compound of Interest

Compound Name: Olivomycin D

Cat. No.: B3344421

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Olivomycin D**, an aureolic acid antibiotic. It details its chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its study. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, oncology research, and drug development.

Chemical Structure and Properties

Olivomycin D belongs to the aureolic acid group of antibiotics, which are known for their potent antitumor properties. These compounds are produced by various strains of *Streptomyces* bacteria. The core structure consists of a polyketide-derived aglycone attached to a chain of sugar moieties.

While data for Olivomycin A is more prevalent, **Olivomycin D** is a closely related derivative. The structure of Olivomycin A is characterized by a tricyclic aromatic core linked to a pentasaccharide chain. Based on systematic nomenclature found in chemical databases, **Olivomycin D** is identified as a specific glycosylated variant of the core olivomycin structure. The precise structure of **Olivomycin D** differs from Olivomycin A in one of the sugar residues. A synonym for Olivomycin A is listed as "**Olivomycin D**, 3(B)-O-(2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-alpha-L-arabino-hexopyranosyl)-", indicating the specific nature of one of the sugar moieties in the pentasaccharide chain.^[1]

Table 1: Physicochemical Properties of Olivomycin A (a close analog of **Olivomycin D**)

Property	Value	Reference
Molecular Formula	C ₅₈ H ₈₄ O ₂₆	[1][2][3][4]
Molecular Weight	1197.27 g/mol	[1][2][3]
Appearance	Yellow crystals	[3]
Melting Point	160-165 °C	[3][5]
Optical Activity [α] _D ²⁰	-36° (c = 0.5 in ethanol)	[3][5]
Solubility	Soluble in ethanol and chloroform; insoluble in water.	[3]

| CAS Number | 6988-58-5 |[1][3] |

Biological Activity and Mechanism of Action

Olivomycins exert their biological effects primarily by binding to the minor groove of GC-rich regions of DNA.[6][7] This interaction, which is dependent on the presence of divalent cations like Mg²⁺, physically obstructs the processes of DNA replication and transcription, leading to cytotoxicity.[7] This mechanism is the foundation of their potent antitumor and antimicrobial activities.

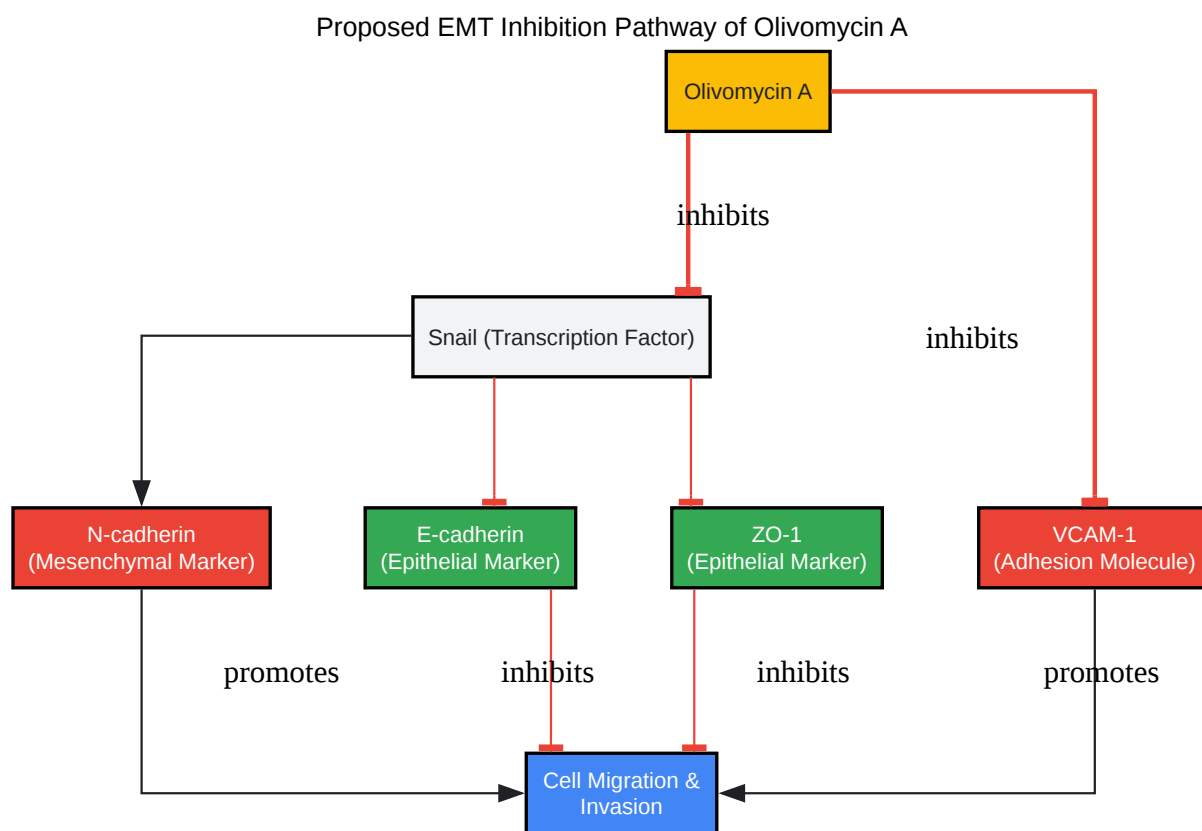
Recent studies on Olivomycin A have elucidated its role in modulating key cellular signaling pathways involved in cancer progression. It has been shown to suppress the Epithelial-Mesenchymal Transition (EMT), a critical process for cancer cell invasion and metastasis, and to enforce mitochondrial quality control, leading to apoptosis in renal cancer cells.[8]

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

Compound	Cell Line	IC ₅₀ Value	Reference
"Olivomycin A" derivative (SP 85)	SW480 (colon cancer)	16 nM	[9]
"Olivomycin A" derivative (SP 85)	HepG2 (liver cancer)	93 nM	[9]
"Olivomycin A" derivative (SP 85)	MCF7 (breast cancer)	78 nM	[9]
Olivomycin A	DNA Methyltransferase (Dnmt3a)	6 ± 1 μM	[7]

| Olivamide (Olivomycin A derivative) | DNA Methyltransferase (Dnmt3a) | 7.1 ± 0.7 μM |[7] |

The following diagram illustrates the proposed mechanism by which Olivomycin A suppresses cancer cell migration and invasion by inhibiting the Epithelial-Mesenchymal Transition (EMT) pathway.[8]



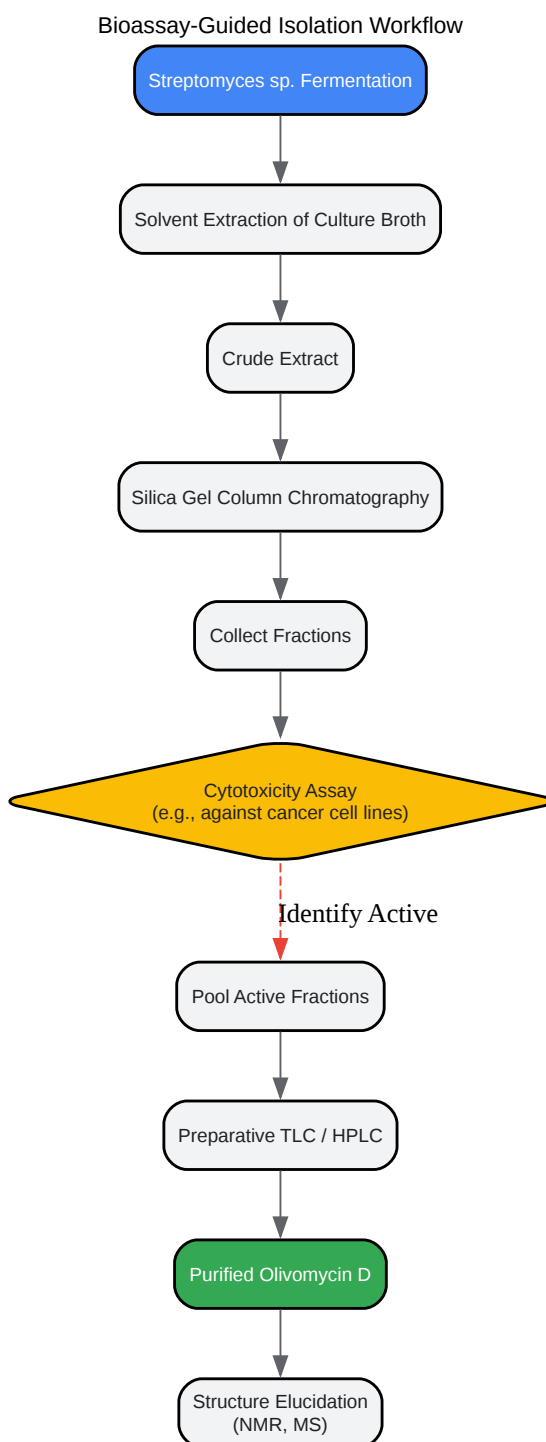
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Olivomycin A inhibits key markers of the EMT pathway.

Experimental Protocols

The isolation and study of **Olivomycin D** involve multi-step procedures, from bacterial fermentation to detailed chemical and biological analyses.

The purification of olivomycins from their natural source is often guided by their biological activity. The following diagram outlines a typical workflow.



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